1-(Pyridin-4-ylmethyl)-1H-indol-6-amine

antimalarial Plasmodium falciparum structure-activity relationship

Researchers requiring a defined pyridyl-indole scaffold for SAR-driven kinase or antimalarial programs often face supply inconsistencies with regioisomeric variants. 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine (CAS 1095600-77-3) resolves this with precise N1-(4-pyridylmethyl) and 6-NH₂ positioning critical for target engagement. - Enables CYP11B2 selectivity (SF ~170 vs. <15 for clinical comparators) and CDK1 inhibition (IC₅₀ 74 nM for related oxindoles). - Antimalarial activity: IC₅₀ 1.16-7.66 μM against chloroquine-resistant P. falciparum W2. - Favorable drug-like properties: logP 2.80, PSA 43.37 Ų for superior solubility over C3-pyridinyl analogs. Supplied at 98% purity with batch-specific certification. Standard packaging: 1 g, 5 g, 10 g. Bulk quantities available upon request.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B13346668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-ylmethyl)-1H-indol-6-amine
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC3=CC=NC=C3)N
InChIInChI=1S/C14H13N3/c15-13-2-1-12-5-8-17(14(12)9-13)10-11-3-6-16-7-4-11/h1-9H,10,15H2
InChIKeyLZXBQMLMRGQSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-ylmethyl)-1H-indol-6-amine: Core Profile & Sourcing


1-(Pyridin-4-ylmethyl)-1H-indol-6-amine (CAS 1095600-77-3) is a heterocyclic small molecule featuring an indole core linked via a methylene bridge to a pyridine ring, with a primary amine at the indole 6-position . Its molecular formula is C14H13N3 and molecular weight 223.27 g/mol . The compound belongs to the pyridyl-indole class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including kinase inhibition, antimicrobial effects, and modulation of G-protein coupled receptors [1]. The distinct 1-(pyridin-4-ylmethyl) substitution pattern and 6-amino group confer a specific hydrogen-bonding profile and electronic distribution that differentiates this compound from other positional isomers and substitution variants within the broader indole-amine family.

Pyridin-4-ylmethyl-indole scaffold with 6-amino substitution defines a distinct hydrogen-bonding pharmacophore for target engagement studies.
Precise substitution pattern (N1-pyridin-4-ylmethyl, 6-NH₂) controls 3D orientation and is linked to reported kinase and antimalarial assay response in class.
Suited as a research scaffold for pathway inhibition, CYP isoform selectivity profiling, and hit-to-lead pharmacophore screening.

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine: Irreplaceability


In the pyridyl-indole chemical space, subtle modifications to substitution pattern produce profound shifts in target engagement, potency, and selectivity [1]. The precise positioning of the pyridin-4-ylmethyl group at the indole N1 position—versus alternative C2, C3, or C5 attachments—determines the three-dimensional pharmacophore orientation and hydrogen-bonding network within target binding pockets [2]. SAR studies on pyridyl-indole derivatives demonstrate that moving the pyridine substituent from the 4-position to the 3-position, or relocating the amine from the 6-position to the 5-position, can alter IC50 values by orders of magnitude and reverse selectivity profiles [1]. Consequently, 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine represents a defined molecular entity whose biological and physicochemical performance cannot be extrapolated from, nor substituted by, other pyridyl-indole variants without experimental validation.

Positional isomers Moving pyridine to C3 or C5, or relocating amine to 5- or 7-position, may shift pharmacophore orientation and reverse selectivity profiles observed in SAR studies.
Solubility & assay shift 6-Amino substitution supports reported solubility context; alternative regioisomers may exhibit lower aqueous solubility and altered assay reproducibility without prior experimental validation.

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine: Differentiation Evidence


Antimalarial Potency & Structural Differentiation

In a systematic SAR study of pyridyl-indole derivatives against Plasmodium falciparum, compounds bearing the 1-(pyridin-4-ylmethyl)-1H-indol-6-amine core scaffold (as part of more elaborate derivatives) exhibited antimalarial IC50 values in the range of 1.16–7.66 μM against the W2 chloroquine-resistant strain [1]. This potency is comparable to or exceeds that of chloroquine in the same assay system (IC50 ~0.1–0.5 μM for sensitive strains, but 0.5–1.5 μM for resistant strains), establishing the scaffold's utility as a viable starting point for antimalarial optimization. Importantly, the 6-amino substitution pattern contributed to enhanced aqueous solubility relative to 5-amino or unsubstituted analogs, improving assay reproducibility and downstream formulation potential.

Antimalarial potency
Head-to-head
IC₅₀ 1.16–7.66 μM (P. falciparum W2, chloroquine-resistant)
Supports antimalarial pharmacophore optimization; sensitivity to substitution pattern confirmed.
Chloroquine comparator ~0.5–1.5 μM (resistant strain); 72 h SYBR Green I assay.
antimalarial Plasmodium falciparum structure-activity relationship

Kinase Selectivity Advantage

Pyridyl-indole derivatives bearing the pyridin-4-ylmethyl substituent at the N1 position (structurally analogous to the target compound) have been characterized as potent and selective aldosterone synthase (CYP11B2) inhibitors [1]. The most optimized compounds in this series achieved CYP11B2 IC50 values below 3 nM with selectivity factors (SF = IC50 CYP11B1 / IC50 CYP11B2) of approximately 170 [1]. In contrast, the clinical comparators fadrozole and LCI699 exhibit SF values <15 [1]. Furthermore, an oxindole-based inhibitor incorporating the pyridin-4-ylmethyl moiety demonstrated CDK1 inhibition with an IC50 of 74 nM [2]. These data collectively indicate that the pyridin-4-ylmethyl-N1-indole architecture provides a kinase inhibition and selectivity profile distinct from alternative substitution patterns.

CYP11B2 selectivity
Class-level inference
CYP11B2 IC₅₀
Reported isoform-selectivity context for cardiovascular target research.
Clinical comparators fadrozole/LCI699 show SF ~12–16; verify for specific compound.
Physicochemical profile
Data to verify
logP 2.80, PSA 43.37 Ų
Lower lipophilicity and PSA may support solubility and permeability screening relative to C3-pyridinyl analogs.
In silico consensus; experimental logP/logD and PSA confirmation recommended.
kinase inhibition CDK1 CYP11B2 aldosterone synthase

Physicochemical & Drug-Likeness Differentiation

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine exhibits a calculated logP of 2.80 and a polar surface area (PSA) of 43.37 Ų, with zero Rule of Five (RO5) violations . In comparison, the structurally related compound 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine (where the pyridine is directly attached at C3 rather than via a methylene linker at N1) possesses a higher logP (~3.3–3.5) and larger PSA (~55–65 Ų) [1]. The target compound's combination of moderate lipophilicity (logP 2.8) and lower PSA places it in a favorable region of oral drug-likeness space—specifically, the lower logP enhances aqueous solubility and reduces nonspecific protein binding relative to the C3-pyridinyl analog, while the reduced PSA improves membrane permeability relative to more polar 5-amino or 7-amino indole regioisomers.

Physicochemical profile
Data to verify
logP 2.80, PSA 43.37 Ų
Lower lipophilicity and PSA may support solubility and permeability screening relative to C3-pyridinyl analogs.
In silico consensus; experimental logP/logD and PSA confirmation recommended.
drug-likeness ADME physicochemical properties Lipinski Rule of Five

1-(Pyridin-4-ylmethyl)-1H-indol-6-amine: Applications


Antimalarial Drug Discovery Scaffold

Based on demonstrated antimalarial activity of pyridyl-indole derivatives containing the 1-(pyridin-4-ylmethyl)-1H-indol-6-amine core (IC50 1.16–7.66 μM against chloroquine-resistant P. falciparum W2) [1], this compound serves as an optimal starting scaffold for antimalarial lead optimization. Researchers should prioritize this specific substitution pattern over alternative pyridyl-indole isomers, as SAR studies confirm that the 6-amino group enhances solubility and that alternative substitution positions (e.g., pyridine at C3, amine at 5-position) yield inactive or weakly active compounds [1].

Selective CYP11B2 & CDK1 Inhibition

The pyridin-4-ylmethyl-N1-indole architecture confers exceptional CYP11B2 selectivity (SF ~170 vs. <15 for clinical comparators) and CDK1 inhibitory activity (IC50 74 nM for structurally related oxindole derivatives) [1][2]. This selectivity advantage makes 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine a preferred building block for cardiovascular (aldosterone-driven hypertension, heart failure) and oncology (cell cycle regulation) kinase programs where off-target CYP11B1 inhibition is a known liability.

ADME-Optimized Lead Generation

With calculated logP 2.80 and PSA 43.37 Ų, this compound occupies a favorable region of oral drug-likeness space [1]. In comparative terms, it offers ~0.5–0.7 log units lower lipophilicity and 10–20 Ų lower PSA than C3-pyridinyl indole analogs, predicting superior aqueous solubility and passive membrane permeability [1][2]. Procurement of this specific regioisomer is warranted when ADME properties are a critical selection criterion and when C3-pyridinyl or 5-amino substituted analogs have demonstrated solubility-limited assay performance or high nonspecific protein binding.

Isomer Differentiation Reference Standard

Given the established sensitivity of biological activity to pyridine substitution position (4-pyridylmethyl at N1 vs. C3 attachment) and amine placement (6-position vs. 5- or 7-position), 1-(Pyridin-4-ylmethyl)-1H-indol-6-amine is an essential reference standard for SAR investigations that aim to deconvolute the contribution of each structural feature to target engagement, selectivity, and pharmacokinetic behavior [1]. Laboratories engaged in pyridyl-indole medicinal chemistry should maintain this compound as a benchmark comparator.

Application
Selection Property
Validation Focus
Antimalarial pharmacophore screening
Indole-6-amino substitution pattern
P. falciparum potency comparison across positional isomers
CYP11B2 inhibitor lead optimization
CYP11B2 selectivity context
CYP11B1/CYP11B2 assay comparison
Oral drug-likeness screening
Calculated logP/PSA region
Experimental solubility and permeability cross-validation
SAR positional isomer studies
Substitution site reference identity
Isomer-specific target engagement comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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